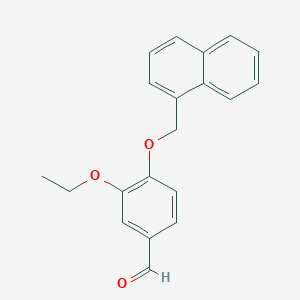![molecular formula C9H8N6O B3267084 5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 442907-10-0](/img/structure/B3267084.png)
5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
“5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrimidine . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . There are several methods for the synthesis of this scaffold .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . The structure of “5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is also available as a 2D Mol file .
Chemical Reactions Analysis
Pyrimidine derivatives have been evaluated for antiproliferative activity against various cancer cell lines . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound is part of a set of heterocycles obtained through various synthetic routes. It has been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . The most potent compound contained a 4-amino-substituted 7-hydroxy-1,2,3-triazolo[4,5-d]pyridazine, and after substitution of the hydroxyl group for a chlorine, affinity decreased, suggesting a hydrogen-bond donating substituent at position 7 was critical for binding affinity .
Fluorescent Probes
The compound has been used as fluorescent probes . Fluorescent probes are used in various fields such as biology, medicine, and environmental science for the detection and analysis of various biological phenomena.
Structural Units of Polymers
This compound has been used as structural units of polymers . Polymers with this compound can be used in various applications, including the manufacturing of plastics, resins, rubbers, foams, adhesives, coatings, and sealants.
Antitumor Activities
A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including this compound, were synthesized and evaluated for their antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela) in vitro .
Influenza Virus RNA Polymerase Inhibition
The preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Anticancer Activity
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Mechanism of Action
Target of Action
The primary targets of MFCD24642508 are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
MFCD24642508 interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by MFCD24642508 affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the suppression of cancer cell growth and proliferation .
Pharmacokinetics
Similar pyrimidine derivatives have been found to exhibit good antitumor activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability and efficacy.
Result of Action
The result of MFCD24642508’s action is the inhibition of protein kinases, leading to the suppression of cancer cell growth and proliferation . This can potentially lead to the reduction of tumor size and the slowing of disease progression.
Action Environment
The action, efficacy, and stability of MFCD24642508 can be influenced by various environmental factors. These factors can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . .
Future Directions
properties
IUPAC Name |
7-(5-methylfuran-2-yl)-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-4-2-3-5(16-4)6-7-8(14-15-13-7)12-9(10)11-6/h2-3H,1H3,(H3,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJDCUWKLWQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC3=NNN=C23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



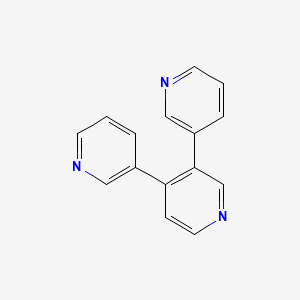
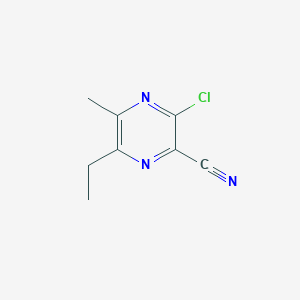
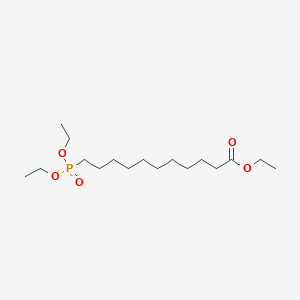
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B3267020.png)
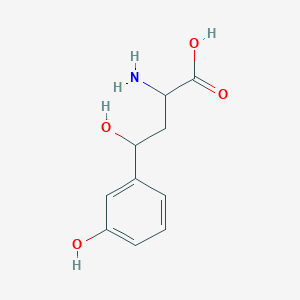
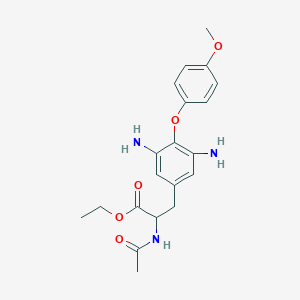
![3-Cyclohexylimidazo[1,5-a]pyrazine](/img/structure/B3267037.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide](/img/structure/B3267081.png)
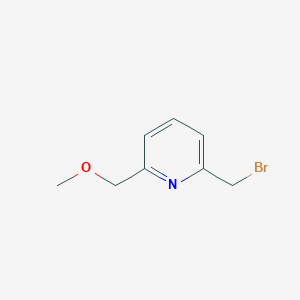
![N,N-Diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3267088.png)
